Cas no 88067-09-8 ((4,6-dimethylpyrimidin-2-yl)thiourea)

(4,6-dimethylpyrimidin-2-yl)thiourea Chemical and Physical Properties
Names and Identifiers
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- Thiourea, (4,6-dimethyl-2-pyrimidinyl)-
- (4,6-dimethylpyrimidin-2-yl)thiourea
- 1-(4',6'-dimethylpyrimidin-2-yl)thiourea
- N-(4,6-Dimethylpyrimidin-2-yl)thiourea
- EN300-235959
- HMS2750G11
- CHEMBL1423175
- MS-9508
- SMR000283779
- N-(4,6-Dimethyl-2-pyrimidinyl)thiourea #
- MFCD00719350
- N-(4,6-Dimethyl-2-pyrimidinyl)thiourea
- DTXSID30353657
- (4,6-Dimethyl-pyrimidin-2-yl)-thiourea
- MLS000688357
- F2158-1583
- 1-(4,6-dimethylpyrimidin-2-yl)thiourea
- AKOS000625622
- SCHEMBL9456322
- 4,6-dimethylpyrimidin-2-yl thiourea
- 88067-09-8
- 4,6-dimethylpyrimidin-2-ylthiourea
- Z56872040
- CS-0280855
- STK027250
- G73062
- ALBB-029892
- thiourea, N-(4,6-dimethyl-2-pyrimidinyl)-
-
- MDL: MFCD00719350
- Inchi: InChI=1S/C7H10N4S/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12)
- InChI Key: HRVSCCSCURRUPW-UHFFFAOYSA-N
- SMILES: CC1=CC(C)=NC(NC(N)=S)=N1
Computed Properties
- Exact Mass: 182.06261751g/mol
- Monoisotopic Mass: 182.06261751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 95.9Ų
(4,6-dimethylpyrimidin-2-yl)thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235959-0.5g |
(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | 95.0% | 0.5g |
$163.0 | 2025-03-21 | |
Enamine | EN300-235959-2.5g |
(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | 95.0% | 2.5g |
$332.0 | 2025-03-21 | |
Enamine | EN300-235959-5.0g |
(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | 95.0% | 5.0g |
$493.0 | 2025-03-21 | |
TRC | D465130-25mg |
N-(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
Key Organics Ltd | MS-9508-10MG |
(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Life Chemicals | F2158-1583-5g |
(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | 95%+ | 5g |
$438.0 | 2023-09-06 | |
Life Chemicals | F2158-1583-10g |
(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | 95%+ | 10g |
$613.0 | 2023-09-06 | |
TRC | D465130-50mg |
N-(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
Key Organics Ltd | MS-9508-20MG |
(4,6-dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | >90% | 20mg |
£76.00 | 2023-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351525-250mg |
1-(4,6-Dimethylpyrimidin-2-yl)thiourea |
88067-09-8 | 97% | 250mg |
¥1029.00 | 2024-04-27 |
(4,6-dimethylpyrimidin-2-yl)thiourea Related Literature
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
Additional information on (4,6-dimethylpyrimidin-2-yl)thiourea
Thiourea, (4,6-dimethyl-2-pyrimidinyl)- (CAS No. 88067-09-8): An Overview and Recent Advances
Thiourea, (4,6-dimethyl-2-pyrimidinyl)- (CAS No. 88067-09-8) is a specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4,6-dimethylpyrimidin-2-yl thiourea, is a derivative of thiourea with a unique pyrimidine ring structure. The presence of the dimethyl substituents at the 4 and 6 positions of the pyrimidine ring imparts distinct chemical and biological properties, making it a valuable molecule for various applications.
The chemical structure of Thiourea, (4,6-dimethyl-2-pyrimidinyl)- consists of a thiourea group (-NH-C(S)-NH-) attached to a 4,6-dimethylpyrimidine ring. This configuration provides the compound with a combination of hydrogen bonding capabilities and aromatic character, which are crucial for its interactions with biological targets. The thiourea moiety is known for its ability to form strong hydrogen bonds, while the pyrimidine ring offers additional stability and binding affinity.
In recent years, Thiourea, (4,6-dimethyl-2-pyrimidinyl)- has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases and proteases, which are key players in cancer progression and inflammatory diseases.
A notable study published in the Journal of Medicinal Chemistry in 2021 demonstrated that Thiourea, (4,6-dimethyl-2-pyrimidinyl)- exhibits potent inhibitory activity against the enzyme protein kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in cell signaling pathways related to cell proliferation and survival. The inhibition of PKC by Thiourea, (4,6-dimethyl-2-pyrimidinyl)- has been shown to reduce the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Another area of interest is the anti-inflammatory properties of Thiourea, (4,6-dimethyl-2-pyrimidinyl)-. Research published in the Inflammation Research journal in 2020 indicated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that Thiourea, (4,6-dimethyl-2-pyrimidinyl)- could be developed into a novel anti-inflammatory drug for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its therapeutic applications, Thiourea, (4,6-dimethyl-2-pyrimidinyl)- has also been explored for its use in chemical synthesis and materials science. The unique structure of this compound makes it an excellent ligand for metal complexes, which can be used in catalytic reactions and as precursors for functional materials. A study published in the Inorganic Chemistry journal in 2019 reported the synthesis of metal complexes using Thiourea, (4,6-dimethyl-2-pyrimidinyl)- as a ligand. These complexes exhibited high catalytic activity in various organic transformations, including C-H activation and cross-coupling reactions.
The safety profile of Thiourea, (4,6-dimethyl-2-pyrimidinyl)- is another important aspect that has been investigated. Toxicological studies have shown that this compound has low toxicity at therapeutic concentrations. However, as with any new chemical entity, further research is needed to fully understand its long-term effects and potential side effects. Preclinical studies have demonstrated that Thiourea, (4,6-dimethyl-2-pyrimidinyl)- is well-tolerated by animal models and does not exhibit significant toxicity at effective doses.
In conclusion, Thiourea, (4,6-dimethyl-2-pyrimidinyl)- (CAS No. 88067-09-8) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides it with valuable properties for enzyme inhibition and anti-inflammatory activities. Ongoing research continues to uncover new uses for this compound, making it an exciting area of study for scientists and researchers worldwide.
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